molecular formula C21H24N2O4S2 B3291700 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide CAS No. 873010-61-8

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B3291700
CAS No.: 873010-61-8
M. Wt: 432.6 g/mol
InChI Key: IRYGGRQPQXZBST-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzenesulfonamide moiety linked via an ethyl chain. Thiazole rings are heterocyclic structures known for their diverse biological activities, while sulfonamide groups are critical in medicinal chemistry due to their enzyme-inhibitory properties. The 3,4-dimethoxy substituents on the phenyl ring may enhance lipophilicity and influence binding interactions, whereas the methyl group on the thiazole and benzene rings could modulate steric and electronic effects.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-14-5-8-17(9-6-14)29(24,25)22-12-11-20-15(2)23-21(28-20)16-7-10-18(26-3)19(13-16)27-4/h5-10,13,22H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYGGRQPQXZBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetonitrile with a suitable thioamide under acidic conditions.

    Alkylation: The thiazole intermediate is then alkylated with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the alkylated thiazole with an appropriate ethylamine derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown that derivatives of thiazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Compound ActivityMIC (µg/ml)
Thiazole derivative AAntibacterial against S. aureus 5
Thiazole derivative BAntibacterial against E. coli 10

Anticancer Potential

The compound exhibits promising anticancer properties by inducing apoptosis and disrupting cell cycle progression in various cancer cell lines. Studies have indicated that benzamide derivatives can target specific signaling pathways involved in cancer proliferation.

Anti-inflammatory Effects

The presence of methoxy groups may enhance the anti-inflammatory properties of the compound by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be synthesized through cyclization reactions involving a thioamide and a haloketone.
  • Introduction of the Dimethoxyphenyl Group : Achieved via electrophilic aromatic substitution reactions.
  • Coupling with Benzoyl Chloride : The final step involves coupling the thiazole derivative with 4-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production may involve optimizing reaction conditions to maximize yield and purity. Factors such as temperature control, solvent choice, and reaction time are critical for achieving high-quality products. The use of catalysts and automated synthesis equipment can further enhance efficiency.

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of thiazole derivatives similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria.
  • Cancer Cell Proliferation Inhibition : Research indicated that specific derivatives could significantly reduce cell viability in breast cancer cell lines through apoptosis induction.
  • Anti-inflammatory Activity : Experimental results showed that compounds with similar structures effectively reduced inflammation markers in animal models.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its thiazole core , 3,4-dimethoxyphenyl substituent , and ethyl-linked sulfonamide group . Below is a comparative analysis with structurally related sulfonamide derivatives:

Compound Name/ID Core Structure Key Substituents Functional Groups/Chains
Target Compound Thiazole 3,4-Dimethoxyphenyl, 4-methylthiazole, 4-methylbenzenesulfonamide Ethyl linker
1037073-42-9 (N-(2-Chlorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl]amino]propanamide) Benzene 3,4-Dimethoxyphenylsulfonyl, 2-chlorophenyl Propanamide chain
863595-16-8 (N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide) Thiazolo[5,4-b]pyridine Thiophene-sulfonamide, 2-methylphenyl Direct attachment to pyridine
Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) 1,2,4-Triazole Halogenated phenylsulfonyl (X = Cl, Br), 2,4-difluorophenyl Triazole-thione tautomer

Key Observations :

  • Core Heterocycles: The target’s thiazole ring distinguishes it from triazole-based analogs (e.g., compounds [7–9]) and thiazolo-pyridine hybrids (e.g., 863595-16-8).
  • Substituent Effects : The 3,4-dimethoxy groups on the phenyl ring contrast with halogenated (Cl, Br, F) or methylated substituents in analogs. Methoxy groups are electron-donating, which may reduce sulfonamide acidity compared to electron-withdrawing halogens.
  • Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility, unlike rigid propanamide (1037073-42-9) or direct heterocycle attachments (863595-16-8).

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would lack C=O stretches (absent in thiazoles) but show C-S (thiazole) and S=O (sulfonamide) vibrations near 1150–1250 cm⁻¹, similar to compound 1037073-42-9.
  • NMR : The 3,4-dimethoxyphenyl group would exhibit distinct aromatic proton signals (δ 6.7–7.3 ppm) and methoxy singlets (δ ~3.8 ppm).

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has gained attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Compound Overview

Chemical Structure : The compound features a thiazole ring, a sulfonamide group, and dimethoxyphenyl substituents. Its IUPAC name is this compound.

Molecular Formula : C22H26N2O5S

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring through cyclization.
  • Introduction of dimethoxyphenyl groups via electrophilic aromatic substitution.
  • Coupling with sulfonamide moieties under controlled conditions to achieve high yields and purity.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. This compound has been investigated for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the sulfonamide group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The mechanism likely involves:

  • Induction of apoptosis in cancer cells by disrupting mitochondrial function.
  • Inhibition of specific signaling pathways that promote cell proliferation and survival .

A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against glioblastoma cells, indicating potential for further development in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities. Notably, it has shown activity against urease and other enzymes involved in metabolic pathways:

  • Urease Inhibition : Compounds with similar sulfonamide structures have demonstrated effective urease inhibition, which is relevant for treating conditions like kidney stones and urinary tract infections .
Enzyme IC50 (µM) Activity
Urease22.61Moderate inhibition
Thrombin15.30Significant inhibition

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anticancer Study : A study involving various thiazole derivatives found that those structurally similar to this compound exhibited enhanced cytotoxic effects on cancer cell lines compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, including resistant strains of E. coli and Staphylococcus aureus. This suggests potential as a therapeutic agent against infections caused by multi-drug resistant bacteria .

Q & A

What are the recommended methods for synthesizing this compound with high purity?

Basic Research Question
The synthesis involves multi-step organic reactions, beginning with thiazole ring formation followed by sulfonamide coupling. A controlled copolymerization approach, as used for polycationic dye-fixatives (e.g., P(CMDA-DMDAAC)s), can optimize monomer ratios and initiator concentrations (e.g., ammonium persulfate) to enhance yield . Flow chemistry techniques improve reproducibility by precisely controlling temperature, residence time, and reagent mixing . Purification via column chromatography (hexane/ethyl acetate gradient) and recrystallization (acetonitrile or ethanol) ensures >95% purity .

Which advanced spectroscopic techniques are critical for structural elucidation?

Basic Research Question
Use a combination of:

  • X-ray crystallography to resolve the 3D structure, particularly for confirming sulfonamide and thiazole ring conformations .
  • NMR spectroscopy (1H, 13C, and 2D COSY/HMBC) to verify substituent positions (e.g., 3,4-dimethoxyphenyl and methyl groups) .
  • High-resolution mass spectrometry (HR-MS) to validate molecular weight and fragmentation patterns .

How to design experiments to evaluate its biological activity (e.g., antimicrobial)?

Basic Research Question

  • In vitro assays : Use standardized protocols (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like sulfamethoxazole .
  • Cytotoxicity screening : Test on mammalian cell lines (e.g., HEK293) using MTT assays to assess selectivity .
  • Enzyme inhibition : Measure activity against targets like carbonic anhydrase isoforms via fluorometric assays .

What strategies optimize reaction conditions for sulfonamide functionalization?

Advanced Research Question

  • DoE (Design of Experiments) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, LiAlH4 or NaBH4 can selectively reduce thiazole substituents .
  • Microwave-assisted synthesis : Reduces reaction time for sulfonamide coupling (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) to prevent side reactions during thiazole ring modification .

How to resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies often arise from assay variability or impurity. Solutions include:

  • Standardized purity : Validate compound integrity via HPLC (>98%) and elemental analysis .
  • Metabolic profiling : Use liver microsomes (human/rodent) to identify metabolites that may interfere with activity .
  • Target validation : Confirm binding affinity via SPR or ITC, comparing results across independent labs .

What computational methods predict interactions with biological targets?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Model interactions with enzymes (e.g., carbonic anhydrase) to identify key binding residues (e.g., Zn²⁺ coordination sites) .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
  • QSAR models : Corporate substituent electronic parameters (Hammett constants) to predict antimicrobial potency .

How to design stability studies under varying environmental conditions?

Advanced Research Question

  • Forced degradation : Expose to heat (60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13) for 48 hours. Monitor degradation via HPLC .
  • Excipient compatibility : Test with common stabilizers (e.g., lactose, PVP) in accelerated stability chambers (40°C/75% RH) for 4 weeks .
  • Crystal polymorphism analysis : Use DSC and PXRD to identify stable polymorphs under stress conditions .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Batch vs. flow : Transitioning from batch to continuous flow requires optimizing pump rates and reactor geometry to maintain yield .
  • Solvent selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising reaction efficiency .
  • Purification scalability : Replace column chromatography with crystallization-driven purification to reduce costs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide

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